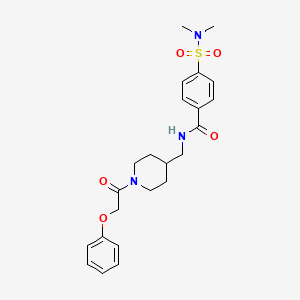
4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dimethylsulfamoyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzamide, commonly known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DAPT is a gamma-secretase inhibitor that has been shown to inhibit the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. In
Aplicaciones Científicas De Investigación
DAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, DAPT has been shown to inhibit the growth and metastasis of cancer cells by blocking the Notch signaling pathway. In Alzheimer's disease, DAPT has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In cardiovascular diseases, DAPT has been shown to inhibit the proliferation of smooth muscle cells, which can lead to the development of atherosclerosis.
Mecanismo De Acción
DAPT acts as a gamma-secretase inhibitor, which blocks the cleavage of the Notch receptor by gamma-secretase. This results in the inhibition of the Notch signaling pathway, which is involved in cell differentiation, proliferation, and survival. The inhibition of the Notch signaling pathway can lead to the suppression of cancer cell growth and metastasis, the reduction of amyloid-beta plaque accumulation in Alzheimer's disease, and the inhibition of smooth muscle cell proliferation in cardiovascular diseases.
Biochemical and Physiological Effects:
DAPT has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of cell apoptosis, the reduction of amyloid-beta plaque accumulation, and the inhibition of smooth muscle cell proliferation. DAPT has also been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DAPT has several advantages for lab experiments, including its high potency and selectivity, which allows for the specific inhibition of the Notch signaling pathway. DAPT also has a well-established synthesis method, which allows for the easy production of the compound. However, DAPT has some limitations, including its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the research on DAPT, including the development of more selective and potent gamma-secretase inhibitors, the exploration of the potential therapeutic applications of DAPT in other diseases, and the investigation of the molecular mechanisms underlying the effects of DAPT. Additionally, the use of DAPT in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of DAPT involves a multi-step process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. The 4-chlorobenzoic acid is then reacted with N,N-dimethylsulfamide to form 4-(N,N-dimethylsulfamoyl)benzoic acid. The benzamide moiety is then introduced by reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with 1-(2-phenoxyacetyl)piperidine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. Finally, the resulting product is purified through column chromatography to obtain DAPT.
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S/c1-25(2)32(29,30)21-10-8-19(9-11-21)23(28)24-16-18-12-14-26(15-13-18)22(27)17-31-20-6-4-3-5-7-20/h3-11,18H,12-17H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDDKIVQQRGMOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}amino 3-methoxybenzoate](/img/structure/B2951303.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B2951309.png)
![3-methyl-4-oxo-1-(p-tolyl)-N-(4-(trifluoromethoxy)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2951311.png)
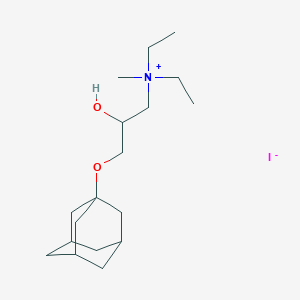
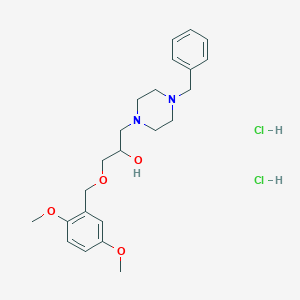

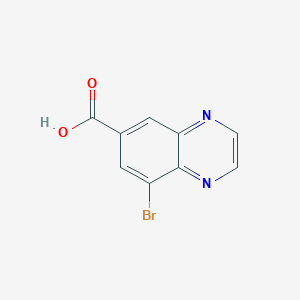


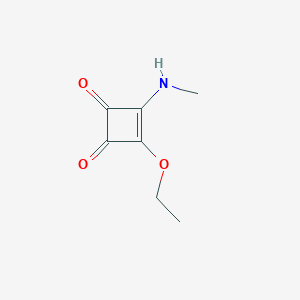
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2951324.png)
